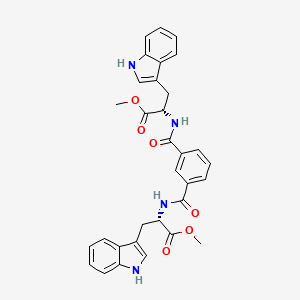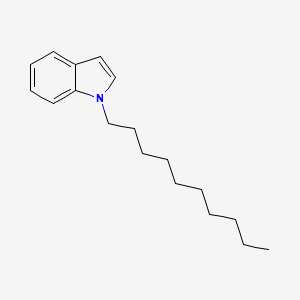
1H-Indole, 1-decyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 1-decyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in various natural compounds, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid . The addition of a decyl group to the indole structure enhances its hydrophobic properties, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indole, 1-decyl- can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For the decyl substitution, a decyl halide can be used in a nucleophilic substitution reaction with the indole nitrogen .
Industrial Production Methods: Industrial production of 1H-Indole, 1-decyl- often involves large-scale Fischer indole synthesis followed by alkylation with decyl halides. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
化学反応の分析
Types of Reactions: 1H-Indole, 1-decyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
科学的研究の応用
1H-Indole, 1-decyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the production of dyes, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 1H-Indole, 1-decyl- involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission. The decyl group enhances its ability to penetrate cell membranes, increasing its bioavailability .
類似化合物との比較
- 1H-Indole, 1-methyl-
- 1H-Indole, 1-ethyl-
- 1H-Indole, 1-butyl-
Comparison: 1H-Indole, 1-decyl- is unique due to its longer alkyl chain, which increases its hydrophobicity and membrane permeability compared to shorter alkyl-substituted indoles. This makes it more effective in applications requiring membrane penetration .
特性
CAS番号 |
163806-31-3 |
|---|---|
分子式 |
C18H27N |
分子量 |
257.4 g/mol |
IUPAC名 |
1-decylindole |
InChI |
InChI=1S/C18H27N/c1-2-3-4-5-6-7-8-11-15-19-16-14-17-12-9-10-13-18(17)19/h9-10,12-14,16H,2-8,11,15H2,1H3 |
InChIキー |
RAOWSRKEACYRLX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN1C=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


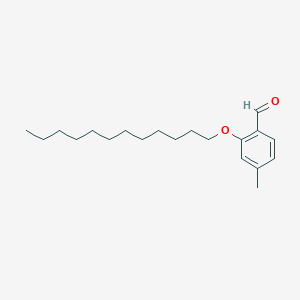
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
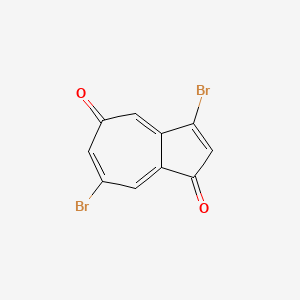
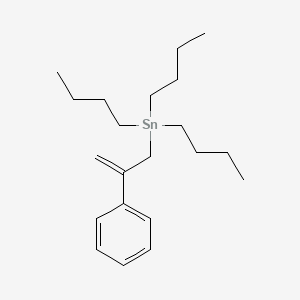
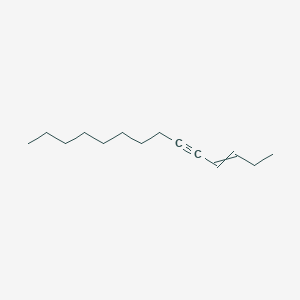
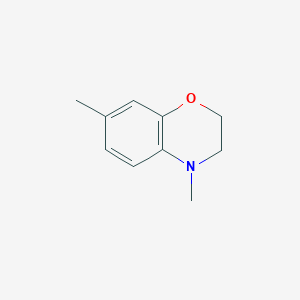
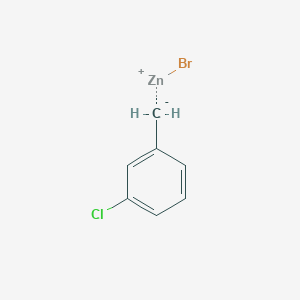
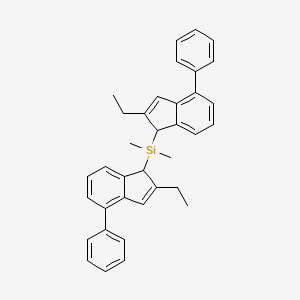
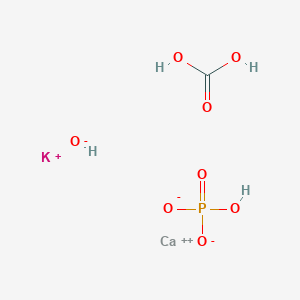
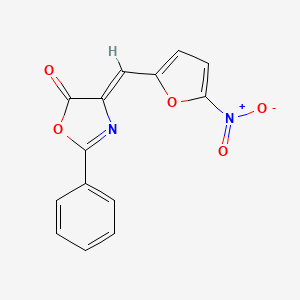
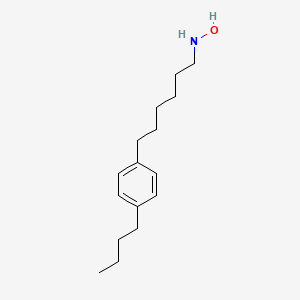
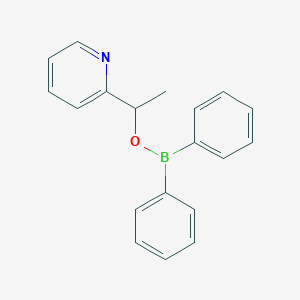
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
